molecular formula C12H16N2O2 B1291264 Benzyl 3-(aminomethyl)azetidine-1-carboxylate CAS No. 1016731-24-0

Benzyl 3-(aminomethyl)azetidine-1-carboxylate

Cat. No.: B1291264
CAS No.: 1016731-24-0
M. Wt: 220.27 g/mol
InChI Key: BYCVYBQLKZYFBQ-UHFFFAOYSA-N
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Description

Benzyl 3-(aminomethyl)azetidine-1-carboxylate (CAS 1016731-24-0) is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. Its molecular formula is C₁₂H₁₆N₂O₂, with a molecular weight of 220.27 g/mol . The structure includes a benzyl ester group at the 1-position and an aminomethyl (-CH₂NH₂) substituent at the 3-position of the azetidine ring. This compound is widely utilized as a building block in pharmaceutical synthesis due to its reactive amine group, which enables further functionalization . It is typically stored at 2–8°C under an inert atmosphere and has notable safety hazards, including skin irritation (H315) and respiratory sensitization (H335) .

Properties

IUPAC Name

benzyl 3-(aminomethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-6-11-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCVYBQLKZYFBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640764
Record name Benzyl 3-(aminomethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016731-24-0
Record name Benzyl 3-(aminomethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method A: From N-benzyl-3-cyanoazetidine

This method involves several steps starting from N-benzyl-3-cyanoazetidine:

  • Step 1 : The cyano compound is reacted with methanol in the presence of concentrated sulfuric acid at elevated temperatures (50°C to 100°C). This reaction leads to the formation of N-benzyl azetidine-3-carboxylic acid methyl ester.

  • Step 2 : The resulting ester is then hydrolyzed using boiling water, resulting in N-benzyl azetidine-3-carboxylic acid. This step typically requires about one hour for complete conversion, as indicated by the transformation of the reaction mixture into a homogeneous system.

Method B: Using Aminoalcohols

An alternative approach involves the use of aminoalcohols derived from epoxy halides:

  • Step 1 : An epoxy halide is reacted with benzylamine in a hydrocarbon solvent (e.g., cyclohexane) at temperatures ranging from 10°C to 50°C over a period of 12 to 36 hours to yield an aminoalcohol.

  • Step 2 : The aminoalcohol is then cyclized to form the azetidine derivative, which can subsequently be converted into benzyl 3-(aminomethyl)azetidine-1-carboxylate through established procedures involving carboxylation reactions.

Method C: Direct Carboxylation

Another method involves direct carboxylation of azetidine derivatives:

  • Step 1 : Starting with azetidine derivatives, carboxylation can be achieved using carbon dioxide under specific conditions (e.g., pressure and temperature) to introduce the carboxylic acid functionality at the desired position on the azetidine ring.

  • Step 2 : The resultant product can then be reacted with benzylamine to yield this compound.

The synthesized compounds are typically characterized using various spectroscopic methods:

Technique Purpose
Nuclear Magnetic Resonance (NMR) Confirm structure and purity
Infrared Spectroscopy (IR) Identify functional groups
Mass Spectrometry (MS) Determine molecular weight

These techniques ensure that the synthesized compound meets the desired specifications for further applications in research and development.

This compound serves as a valuable intermediate in organic synthesis, particularly in the development of nitrogen-containing heterocycles and as potential inhibitors in biological pathways, such as those involving nicotinamide phosphoribosyltransferase.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(aminomethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl 3-(aminomethyl)azetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Properties

The following table summarizes structurally related azetidine derivatives, highlighting substituents, physical properties, and applications:

Compound Name CAS No. Substituent Molecular Formula MW (g/mol) Physical State Yield/Purity Key Applications/Notes
Benzyl 3-(aminomethyl)azetidine-1-carboxylate 1016731-24-0 -CH₂NH₂ C₁₂H₁₆N₂O₂ 220.27 Solid 98% Building block for drug synthesis; reactive amine group
Benzyl 3-(methylamino)azetidine-1-carboxylate 1630907-35-5 -CH₂NHCH₃ C₁₂H₁₆N₂O₂ 220.27 N/A N/A Methylated amine variant; potential for altered pharmacokinetics
Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate 618446-42-7 -CH₂OH C₁₂H₁₅NO₃ 221.25 N/A 97% Hydroxyl group enables esterification or oxidation reactions
Benzyl 3-oxoazetidine-1-carboxylate 105258-93-3 -C=O (ketone) C₁₁H₁₁NO₃ 205.21 N/A N/A Ketone group enhances electrophilicity; used in cycloadditions
Benzyl 3-(tert-butoxycarbonylamino)azetidine-1-carboxylate 76315-01-0 -CH₂NHBoc C₁₇H₂₄N₂O₄ 320.39 N/A N/A Boc-protected amine for selective deprotection in multi-step synthesis
Benzyl 3-((4-phenylquinolin-2-yl)amino)azetidine-1-carboxylate (14r) N/A -NH(4-phenylquinolin-2-yl) C₂₈H₂₄N₃O₂ 434.51 Solid 33.1% Quinoline-containing analog; potential kinase inhibitor applications
Benzyl 3-(2,2-dicyano-1-phenylethyl)azetidine-1-carboxylate (4) N/A -CH(C₆H₅)(C(CN)₂) C₂₁H₁₈N₄O₂ 358.40 Colorless oil 52% Electron-withdrawing cyano groups; used in hydrosulfonylation studies

Research Findings and Functional Group Impact

Aminomethyl vs. Methylamino Substituents
Hydroxymethyl and Ketone Derivatives
  • The hydroxymethyl substituent (-CH₂OH) in CAS 618446-42-7 allows for oxidation to carboxylic acids or participation in esterification, broadening its utility in prodrug design .
  • The 3-oxo derivative (CAS 105258-93-3) exhibits enhanced electrophilicity at the carbonyl carbon, facilitating nucleophilic additions or cyclizations .
Boc-Protected and Quinoline-Containing Analogs
  • The Boc-protected analog (CAS 76315-01-0) is critical in multi-step syntheses, enabling selective amine deprotection without disrupting other functional groups .
  • Quinoline-containing derivatives (e.g., 14r) demonstrate lower synthetic yields (15–33%) due to steric challenges but show promise in targeting epigenetic enzymes like EZH2/HDACs .
Electron-Withdrawing Groups
  • The dicyano-phenylethyl substituent in compound 4 (52% yield) enhances electron-deficient character, making it reactive in radical-mediated hydrosulfonylation reactions .

Biological Activity

Benzyl 3-(aminomethyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and applications in drug development, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₆N₂O₂ and a molecular weight of approximately 220.26 g/mol. It features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, along with a benzyl group and an aminomethyl substituent. These structural components are crucial for its biological interactions and synthetic versatility.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

  • Antimicrobial Activity : Azetidine derivatives, including this compound, have shown promising antimicrobial properties. Studies suggest that modifications in the azetidine structure can significantly affect their efficacy against bacterial and fungal strains . For instance, compounds structurally related to this compound have been reported to display antibacterial effects against Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential : The compound's ability to inhibit specific enzymes involved in cancer progression is under investigation. Preliminary research suggests that it may serve as a lead compound for developing anticancer agents by modulating pathways associated with tumor growth.
  • Enzyme Inhibition : this compound has been explored for its potential to inhibit cholinesterases and other enzymes linked to neurological disorders. This inhibition could lead to therapeutic applications in treating conditions such as Alzheimer's disease .

The mechanism of action for this compound involves its interaction with various biological macromolecules, such as enzymes and receptors. The azetidine ring structure allows it to mimic certain biological molecules, facilitating binding to these targets. This binding can modulate enzyme activity or receptor signaling pathways, leading to diverse biological effects.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Screening : A series of azetidine derivatives were tested for their antibacterial and antifungal activities. Compounds with similar structures demonstrated significant efficacy against various pathogens, suggesting that this compound may exhibit comparable properties .
  • Synthesis of Cholinesterase Inhibitors : Research published in the Journal of Organic Chemistry described the use of this compound as a precursor for synthesizing novel cholinesterase inhibitors, showcasing its potential in neuropharmacology.
  • In Vivo Studies : Further investigations into the compound's pharmacokinetics and bioavailability are necessary to evaluate its therapeutic potential fully. Initial findings indicate favorable absorption characteristics that warrant additional exploration .

Comparative Analysis

The following table summarizes key comparative data regarding this compound and related compounds:

Compound NameMolecular FormulaBiological ActivityUnique Features
This compoundC₁₂H₁₆N₂O₂Antimicrobial, anticancer, enzyme inhibitionContains an aminomethyl group enhancing reactivity
Benzyl 3-aminoazetidine-1-carboxylateC₁₁H₁₄N₂O₂Moderate antimicrobialLacks aminomethyl group; simpler structure
Benzyl 2-(aminomethyl)azetidine-1-carboxylateC₁₂H₁₆N₂O₂AntimicrobialDifferent position of the aminomethyl group

Q & A

Q. What synthetic routes are available for Benzyl 3-(aminomethyl)azetidine-1-carboxylate, and how can reaction yields be optimized?

The compound can be synthesized via carbamate-protected intermediates, as demonstrated in procedures for structurally similar azetidine derivatives. For example, tert-butyl-protected azetidine carboxylates are synthesized using Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups under standard coupling conditions . Key parameters include:

  • Temperature control : Reactions are typically performed at 0–25°C to avoid side reactions.
  • Catalyst selection : Palladium or peptide coupling reagents (e.g., HATU) are used for amine activation.
  • Purification : Column chromatography (e.g., 3:1 heptanes:EtOAc) and recrystallization improve purity .
    Yield optimization may require adjusting stoichiometry (e.g., 1.2 equivalents of benzyl chloroformate) and monitoring reaction progress via TLC (Rf = 0.45 in heptanes:EtOAc) .

Q. How is the structural integrity of this compound validated?

Analytical techniques include:

  • High-Resolution Mass Spectrometry (HRMS-ESI-TOF) : Confirms molecular ion peaks (e.g., [M+H+] calculated vs. observed) .
  • NMR spectroscopy : ¹H and ¹³C NMR verify substitution patterns on the azetidine ring and benzyl group.
  • Chromatography : TLC and HPLC assess purity (>95% by area normalization) .

Advanced Research Questions

Q. What are the applications of this compound in studying protein-protein interactions?

This compound serves as a protein crosslinking agent due to its azetidine core and aminomethyl side chain. The azetidine ring’s small size and rigidity enable precise spatial targeting, while the aminomethyl group facilitates covalent bonding with carboxyl or sulfhydryl residues in proteins. It is used to stabilize transient interactions in structural biology studies, such as crystallography or cryo-EM .

Q. How does the reactivity of this compound compare to tert-butyl-protected azetidine derivatives?

Benzyl-protected derivatives (Cbz) are more labile under hydrogenolysis conditions (e.g., Pd/C, H₂), enabling selective deprotection in multi-step syntheses. In contrast, tert-butyl derivatives (Boc) require acidic conditions (e.g., TFA) for cleavage. The choice depends on downstream functionalization needs: Cbz groups are preferred for orthogonal protection in peptide synthesis .

Q. What are the stability considerations for long-term storage of this compound?

  • Temperature : Store at –20°C in sealed, light-resistant containers to prevent hydrolysis of the carbamate group.
  • Moisture : Use desiccants (e.g., silica gel) to avoid degradation; the compound is hygroscopic .
  • Solubility : Dissolve in anhydrous DMSO or DCM for aliquots, avoiding aqueous buffers unless immediately used .

Q. How can researchers address contradictory toxicological data for azetidine derivatives?

While some safety data sheets report "no known hazards" for similar compounds , others caution that toxicological properties are not fully studied . Mitigation strategies include:

  • PPE : Use nitrile gloves, lab coats, and fume hoods during handling.
  • Acute exposure protocols : Immediate flushing with water for eye/skin contact and medical consultation .
  • Prophylactic testing : Conduct Ames tests or cytotoxicity assays if used in biological systems .

Methodological Challenges

Q. How can trace amounts of this compound be quantified in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended:

  • Sample prep : Solid-phase extraction (SPE) with C18 columns to isolate the compound from proteins/lipids.
  • Ionization : ESI+ mode with precursor ion m/z 220–250 (exact mass depends on adducts) .
  • Calibration : Use deuterated internal standards (e.g., d4-azetidine analogs) for precision .

Q. What strategies improve the solubility of this compound in aqueous buffers for in vitro assays?

  • Co-solvents : Use ≤10% DMSO or ethanol to maintain solubility without denaturing proteins.
  • Derivatization : Introduce hydrophilic groups (e.g., PEG linkers) to the aminomethyl side chain .

Data Contradictions and Resolution

Q. Why do stability studies report conflicting shelf-life estimates for azetidine derivatives?

Discrepancies arise from varying storage conditions (e.g., presence of oxygen, light exposure). For reliable results:

  • Accelerated aging tests : Conduct stability studies at 40°C/75% RH for 1–3 months to simulate long-term storage .
  • Analytical consistency : Use standardized HPLC protocols across batches .

Emerging Research Directions

Q. Can this compound be functionalized for targeted drug delivery?

Yes. The aminomethyl group can be conjugated to:

  • Targeting ligands : Folate or antibody fragments via NHS ester chemistry.
  • Prodrugs : Enzymatically cleavable linkers (e.g., esterase-sensitive bonds) for site-specific activation .

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